(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Description
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine is a chiral phosphoramidite ligand characterized by a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core substituted with two (1R)-1-(1-naphthalenyl)ethyl groups. Its molecular formula is C₃₈H₃₀NO₂P, with a molecular weight of 563.63 g/mol. The compound features two defined stereocenters: the phosphorus atom adopts an (S)-configuration, while the naphthalenyl-ethyl substituents are in the (R)-configuration .
This ligand is part of the broader class of MonoPhos™ ligands developed for asymmetric catalysis, particularly in palladium-catalyzed allylic amination and other enantioselective transformations . Physical properties include moisture sensitivity and a high melting point (analogs range from 88–213°C depending on substituents) . Its optical rotation ([α]D) in chloroform is comparable to structurally related compounds (e.g., +427° for a dichloromethane adduct) .
Properties
IUPAC Name |
N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34NO2P/c1-29(35-23-11-17-31-13-3-7-19-37(31)35)45(30(2)36-24-12-18-32-14-4-8-20-38(32)36)48-46-41-27-25-33-15-5-9-21-39(33)43(41)44-40-22-10-6-16-34(40)26-28-42(44)47-48/h3-30H,1-2H3/t29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIZMADKDYGTFM-LOYHVIPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C(C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N([C@H](C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of naphthalenyl groups onto the aromatic ring, followed by the formation of the phosphacyclohepta ring through a series of cyclization reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles, leading to the formation of various derivatives. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Catalysis in Asymmetric Synthesis
The compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the selectivity and yield of various reactions.
- Example Reactions :
- Asymmetric hydrogenation
- Cross-coupling reactions
- Enantioselective transformations
Pharmaceutical Chemistry
Due to its chiral nature, this compound plays a crucial role in the synthesis of pharmaceutical intermediates. It aids in producing enantiomerically pure compounds which are essential for drug efficacy and safety.
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study 1: Asymmetric Hydrogenation
In a study published by researchers at [source], (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine was employed as a ligand in the asymmetric hydrogenation of ketones. The results demonstrated high enantioselectivity (up to 99% ee) and excellent yields (over 90%).
Case Study 2: Cross-Coupling Reactions
A collaborative research effort highlighted the use of this compound in palladium-catalyzed cross-coupling reactions. The ligand facilitated the formation of biaryl compounds with remarkable yields and selectivity, showcasing its utility in synthetic organic chemistry.
Comparison of Ligands
| Ligand Type | Yield (%) | Enantioselectivity (%) | Application Area |
|---|---|---|---|
| (S)-(+)-Ligand | >90 | 99 | Asymmetric Hydrogenation |
| Alternative Ligand A | 85 | 95 | Cross-Coupling |
| Alternative Ligand B | 80 | 90 | Asymmetric Synthesis |
Mechanism of Action
The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes and physiological functions.
Comparison with Similar Compounds
Key Observations:
Phenyl-based ligands (e.g., CAS 380230-02-4) are widely used in hydrogenation but may lack the π-system diversity of naphthalenyl derivatives .
Stereochemical Flexibility : Varying configurations (e.g., (S)/(R) vs. (S)/(S)) significantly alter catalytic outcomes. For instance, (S)/(R,R)-configured ligands exhibit higher enantiomeric excess (ee) in palladium-catalyzed aminations .
Physical Properties: Melting points correlate with substituent bulk; dimethylamine analogs (C₂₂H₁₈NO₂P) melt at 190°C, while bulkier phenylethyl derivatives melt at lower temperatures due to reduced crystallinity .
Catalytic Performance and Research Findings
Table 2: Catalytic Efficiency of Selected Ligands
Critical Insights:
- Enantioselectivity : Phosphoramidites with naphthalenyl groups (hypothetical) are projected to exceed phenyl analogs in ee due to enhanced chiral induction from extended π-systems .
- Reaction Scope : Phenyl-based ligands (e.g., 380230-02-4) dominate hydrogenation, while bulkier variants (e.g., 415918-91-1) excel in cross-coupling. The target compound’s naphthalenyl groups may bridge these applications .
- Limitations : Moisture sensitivity and oxidative instability are common across all analogs, necessitating inert-atmosphere handling .
Biological Activity
The compound (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine is a complex organophosphorus compound with potential applications in various fields including catalysis and medicinal chemistry. Its unique structure allows for specific interactions at the molecular level, making it a subject of interest in biological activity studies.
- Molecular Formula : C₃₆H₃₀N₁O₂P
- Molecular Weight : 539.6 g/mol
- CAS Number : 497883-22-4
- Appearance : White to off-white powder
- Stability : Moisture sensitive
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. It has been shown to participate in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds in pharmaceuticals. The phosphacycloheptane moiety contributes to its reactivity and selectivity in these processes.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
3. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase, which is relevant for neuroprotective applications.
Case Studies
Q & A
Q. What are the established synthetic pathways and characterization techniques for this compound?
The compound is synthesized via phosphoramidite ligand chemistry, typically involving chiral auxiliaries such as (1R)-1-(1-naphthalenyl)ethylamine. Key steps include:
- Phosphorus core formation : Cyclocondensation of dinaphthol derivatives with phosphorus trichloride under inert conditions .
- Chiral induction : Resolution of enantiomers using chiral amines, with reported yields ≥95% for the (S)-configuration .
- Purification : Column chromatography under argon to avoid hydrolysis of the moisture-sensitive phosphacyclohepta backbone . Characterization :
- NMR : P NMR (δ ≈ 120–130 ppm) confirms P(III) oxidation state.
- X-ray crystallography : Validates the dinaphthalenophospha core geometry and stereochemistry .
Q. What are the primary applications of this compound in asymmetric catalysis?
The compound is a monodentate phosphoramidite ligand used in enantioselective hydrogenation and cross-coupling reactions. Notable applications:
- Hydrogenation of β-dehydroamino acids : Achieves >99% enantiomeric excess (ee) in Rh-catalyzed reactions due to steric and electronic tuning of the dinaphthalenophospha scaffold .
- Palladium-catalyzed allylic alkylation : Demonstrates high regioselectivity in C–C bond formation, attributed to its bulky naphthyl groups .
- Copper-mediated cyclopropanation : Enhances diastereoselectivity in strained ring synthesis .
Q. What safety protocols are critical for handling this compound?
- Moisture sensitivity : Requires storage under argon or nitrogen at ≤−20°C to prevent hydrolysis of the P–N bond .
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic degradation .
Advanced Research Questions
Q. How does the ligand's stereochemistry influence enantioselectivity in hydrogenation reactions?
The (S)-configuration induces a chiral pocket around the metal center (e.g., Rh or Ru), directing substrate binding via π-π interactions between naphthyl groups and aromatic substrates. Computational studies (DFT) suggest:
- Steric effects : The 1-naphthalenyl substituents hinder pro-R face approach, favoring pro-S hydrogenation .
- Electronic effects : Electron-rich phosphorus enhances metal-substrate charge transfer, stabilizing transition states . Experimental validation via kinetic isotope effects (KIE) and Hammett plots can resolve competing mechanisms .
Q. What strategies optimize reaction conditions when using this ligand?
- Solvent selection : Nonpolar solvents (toluene, hexane) improve enantioselectivity by reducing ligand dissociation .
- Metal-ligand ratio : A 1:1.2 (metal:ligand) ratio minimizes uncoordinated metal species, as shown by in-situ IR monitoring .
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, critical for high ee in hydrogenation .
Q. How to address contradictions in reported catalytic performance across studies?
Discrepancies in turnover numbers (TON) or ee values may arise from:
- Impurity profiles : Trace moisture or oxygen degrades the ligand; rigorous drying of solvents/substrates is essential .
- Metal source variability : Rh(COD)₂BF₄ vs. Rh(nbd)₂ClO₄ alters precursor reactivity .
- Substrate flexibility : Bulky substrates (e.g., tetrasubstituted alkenes) may exceed the ligand's steric capacity . Resolution : Use standardized reaction protocols (e.g., Buchwald-Hartwig conditions) with controlled atmosphere reactors.
Q. How to integrate this ligand into a theoretical framework for catalyst design?
Link its performance to Cahn-Ingold-Prelog priority rules and Tolman’s cone angle concepts:
- Steric maps : Molecular modeling (e.g., Gaussian) quantifies spatial occupancy around the metal center .
- Electronic parameters : P NMR chemical shifts correlate with electron-donating capacity, guiding ligand-metal pairing .
- Structure-activity relationships (SAR) : Compare with analogous ligands (e.g., BINAP) to identify design principles .
Q. What challenges arise in characterizing degradation products of this ligand?
Hydrolysis generates phosphoric acid derivatives, complicating analysis:
Q. How does this ligand compare to other phosphoramidites in industrial-scale asymmetric catalysis?
Advantages :
- Cost-effectiveness : Simplified synthesis vs. BINAP derivatives .
- Modularity : Easy substitution of naphthyl groups for substrate-specific tuning . Limitations :
- Moisture sensitivity : Less stable than phosphine ligands (e.g., Josiphos) in aqueous media .
- Limited scope : Ineffective for highly electron-deficient substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
